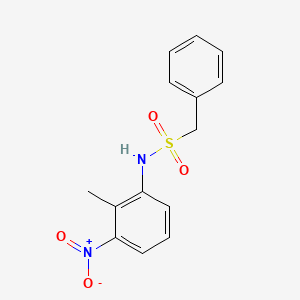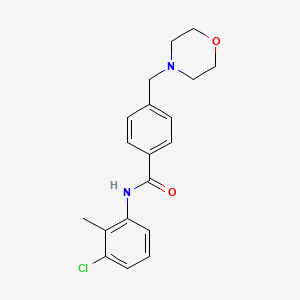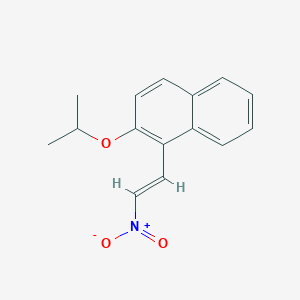
1-cycloheptyl-4-(3-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cycloheptyl-4-(3-fluorobenzoyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function. In
Scientific Research Applications
1-cycloheptyl-4-(3-fluorobenzoyl)piperazine has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain and improve cognitive function in animal models of Alzheimer's disease, traumatic brain injury, and stroke. It has also been investigated for its potential to treat addiction, schizophrenia, and anxiety disorders.
Mechanism of Action
1-cycloheptyl-4-(3-fluorobenzoyl)piperazine works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a variety of effects on brain function. GABA is the major inhibitory neurotransmitter in the central nervous system, and its increased levels can lead to decreased excitability of neurons, which can have a calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its ability to increase GABA levels in the brain. GABA is involved in a variety of processes in the brain, including the regulation of mood, sleep, and anxiety. Increased GABA levels can lead to decreased anxiety and improved mood. This compound has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine in lab experiments is its selectivity for GABA-AT. This allows researchers to specifically target the GABAergic system without affecting other neurotransmitter systems in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the brain over time.
Future Directions
There are several future directions for research on 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of new GABA-AT inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, research on the structure-activity relationship of this compound could lead to the development of even more potent and selective GABA-AT inhibitors.
Synthesis Methods
The synthesis of 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine involves the reaction of 1-cycloheptyl-4-piperidone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atom by the piperidone nitrogen, followed by acylation of the resulting piperazine ring with the benzoyl chloride. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Properties
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-1-2-4-9-17/h5-7,14,17H,1-4,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGYOCORANADFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)


![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)

![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
